1-(5-Chloro-2-fluorobenzoyl)piperazine 1-(5-Chloro-2-fluorobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741181
InChI: InChI=1S/C11H12ClFN2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
SMILES:
Molecular Formula: C11H12ClFN2O
Molecular Weight: 242.68 g/mol

1-(5-Chloro-2-fluorobenzoyl)piperazine

CAS No.:

Cat. No.: VC17741181

Molecular Formula: C11H12ClFN2O

Molecular Weight: 242.68 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2-fluorobenzoyl)piperazine -

Specification

Molecular Formula C11H12ClFN2O
Molecular Weight 242.68 g/mol
IUPAC Name (5-chloro-2-fluorophenyl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C11H12ClFN2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Standard InChI Key ZSMRTVWEAIFCJF-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted at the 1-position with a 5-chloro-2-fluorobenzoyl group. The benzoyl moiety introduces aromaticity and halogenated substituents, influencing electronic distribution and steric interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name(5-Chloro-2-fluorophenyl)(piperazin-1-yl)methanone
Molecular FormulaC₁₁H₁₁ClFN₂O
Molecular Weight243.67 g/mol
CAS Registry Number1172407-04-3
PubChem CID42933714
SMILESC1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)F

The hydrochloride salt form (C₁₁H₁₃Cl₂FN₂O) is commonly supplied for stability, with a molecular weight of 279.14 g/mol .

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1,639 cm⁻¹ (C=O stretch) and ~1,595 cm⁻¹ (C=C aromatic) .

  • Nuclear Magnetic Resonance (NMR): Characteristic signals include δ 3.55–4.55 ppm (piperazine N–CH₂) and δ 7.0–8.0 ppm (aromatic protons) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution between piperazine and 5-chloro-2-fluorobenzoyl chloride. A representative procedure involves:

  • Reaction Setup: Piperazine is dissolved in dichloromethane (DCM) with a base (e.g., Na₂CO₃) to deprotonate the amine .

  • Acylation: 5-Chloro-2-fluorobenzoyl chloride is added dropwise, forming the benzoyl-piperazine product .

  • Purification: Column chromatography (silica gel, CH₂Cl₂ eluent) yields the pure compound .

Table 2: Reaction Conditions and Yields

ParameterValueSource
SolventDichloromethane
BaseNa₂CO₃
TemperatureRoom temperature
Yield48–75%

Scalability and Industrial Production

Bulk synthesis employs continuous-flow reactors to enhance efficiency. American Elements reports production capabilities in high-purity forms (99–99.999%) with customizable packaging (e.g., 5-gallon pails, 1-ton super sacks) .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 226°C (hydrochloride salt) .

  • Solubility:

    • Water: Low (logS_w = -3.55) .

    • Organic Solvents: Soluble in DCM, chloroform, and dimethyl sulfoxide (DMSO) .

Partitioning Behavior

  • logP: 2.67 (hydrophobic, favoring membrane permeability) .

  • Polar Surface Area: 67.86 Ų (moderate hydrogen-bonding capacity) .

Biological and Pharmacological Applications

Protein-Protein Interaction (PPI) Modulation

The compound’s piperazine moiety enables conformational flexibility, making it a scaffold for PPI inhibitors. ChemDiv includes it in libraries targeting antiviral and oncology targets :

  • Antiviral Library: Screened against viral proteases (e.g., SARS-CoV-2 Mpro) .

  • PPI Helix Mimetics: Disrupts α-helix-mediated interactions in cancer pathways .

PARP-1 Inhibition

Derivatives of 1-(5-chloro-2-fluorobenzoyl)piperazine exhibit PARP-1 inhibitory activity (docking scores: -7.17 to -7.41 kcal/mol), critical for synthetic lethality in BRCA-deficient cancers .

Table 3: In Silico Binding Metrics for Select Derivatives

CompoundDocking Score (kcal/mol)MM/GBSA (kcal/mol)
5-7.17-52.51
9-7.41-43.77
13-7.37-62.87

Future Directions

Ongoing research focuses on:

  • Optimizing Bioavailability: Prodrug strategies to enhance water solubility .

  • Targeted Drug Delivery: Nanoparticle encapsulation for tumor-specific PARP-1 inhibition .

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